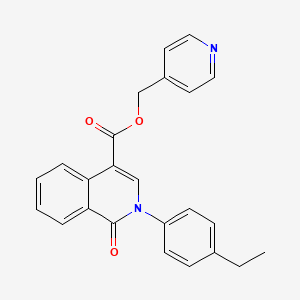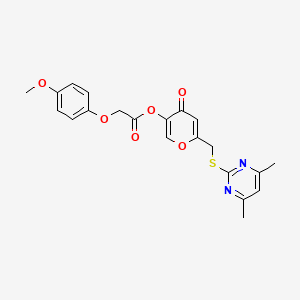
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrimidine ring and a pyran ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyran is a six-membered heterocyclic, non-aromatic ring with five carbon atoms and one oxygen .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the 3D conformation of the molecule, the hybridization of the atoms, the type of bonds (single, double, aromatic), and the functional groups present. This typically requires techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the pyrimidine ring might undergo reactions typical for aromatic compounds like electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines]
Research on the synthesis of complex pyrimidine structures, such as spiro[pyrimidine-4,2′-pyrano[3,2-d]pyrimidines], from simpler pyrimidine compounds has been conducted. This involves converting compounds like 5-acetoxy-6-(acetoxymethyl)-1-methyluracil into more complex structures using chemical transformations. The structure and chemistry of these compounds are determined using techniques like 13C NMR spectroscopy and chemical transformations (Sasson, Gagnier, & Otter, 1983).
Antifungal Effects of Pyrimidine Derivatives
4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine derivatives have been synthesized and their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger have been studied. These compounds showed significant antifungal activities, indicating their potential as biologically active agents and possibly as antifungal drugs (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
Biological Activities
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics synthesized using microwave irradiation have been evaluated for their insecticidal and antibacterial potential. These studies contribute to understanding the biological activities of these compounds and their potential applications in agriculture and medicine (Deohate & Palaspagar, 2020).
Herbicidal Activity
Studies on the herbicidal activity of methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate have demonstrated its effectiveness against barnyard grass in paddy rice. This highlights the potential application of pyrimidine derivatives in the development of new herbicides (Tamaru et al., 1997).
Synthetic Applications
Synthesis of Terphenyls
6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one has been identified as a novel synthon for synthesizing 1,3-terphenyls from aryl ketones. This demonstrates the utility of pyrimidine derivatives in complex organic synthesis (Ram & Goel, 1996).
Biosynthesis of Macommelin Group
Research on the biosynthesis of the macommelin group, novel 5-substituted 2-pyrone metabolites, has been conducted. This work has helped in understanding the biogenetic relationships and synthesis pathways of these metabolites (Sakurai, Shimizu, & Yamamoto, 1988).
Safety and Hazards
Eigenschaften
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S/c1-13-8-14(2)23-21(22-13)30-12-17-9-18(24)19(10-27-17)29-20(25)11-28-16-6-4-15(26-3)5-7-16/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHONHPCUXZAQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)COC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)
![3-amino-7,7-dimethyl-5-oxo-N,N-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2821054.png)
![2-(2-Methoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
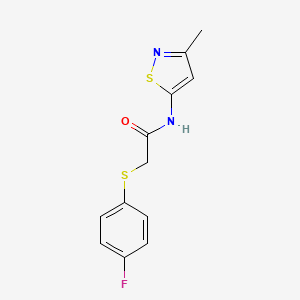
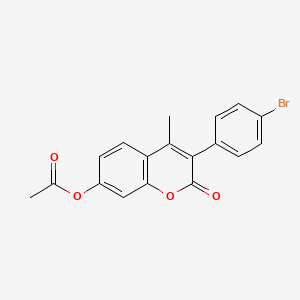
![N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2821065.png)

![N-(3-fluoro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2821068.png)
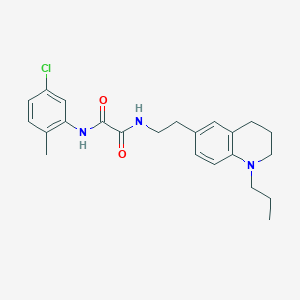
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)

